3,4-Dibromo-5-methylthiophene-2-carboxylic acid is a halogenated thiophene derivative characterized by its unique structure, which includes two bromine atoms and a methyl group attached to the thiophene ring. Its molecular formula is , and it has a molecular weight of approximately 264.97 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in organic synthesis.
The synthesis of 3,4-dibromo-5-methylthiophene-2-carboxylic acid typically involves several steps:
3,4-Dibromo-5-methylthiophene-2-carboxylic acid finds applications in:
Interaction studies involving 3,4-dibromo-5-methylthiophene-2-carboxylic acid focus on its reactivity with various biological targets and synthetic partners. Its ability to participate in cross-coupling reactions makes it a valuable intermediate for synthesizing complex organic molecules. Additionally, studies have highlighted its potential interactions with bacterial enzymes and receptors, although specific interaction data remains sparse .
Several compounds share structural similarities with 3,4-dibromo-5-methylthiophene-2-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,4-Dibromothiophene-2-carboxylic acid | C_6H_4Br_2O_2S | Lacks methyl substitution at the 5-position |
| 3,5-Dibromo-4-methylthiophene-2-carboxylic acid | C_6H_4Br_2O_2S | Bromines at different positions compared to target |
| 3-Bromo-5-methylthiophene-2-carboxylic acid | C_6H_5BrO_2S | Only one bromine atom; less reactive |
| 3,4-Dichloro-5-methylthiophene-2-carboxylic acid | C_6H_4Cl_2O_2S | Chlorine instead of bromine; different reactivity |
The presence of both bromine atoms and the methyl group in 3,4-dibromo-5-methylthiophene-2-carboxylic acid sets it apart from these similar compounds, potentially influencing its reactivity and biological activity.
3,4-Dibromo-5-methylthiophene-2-carboxylic acid belongs to the class of thiophene carboxylic acids, featuring a five-membered aromatic ring with sulfur as the heteroatom. The systematic IUPAC name reflects its substitution pattern: bromine atoms at positions 3 and 4, a methyl group at position 5, and a carboxylic acid group at position 2 (Figure 1).
Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₆H₄Br₂O₂S |
| Molecular weight | 299.97 g/mol |
| SMILES | CC1=C(C(=C(S1)C(=O)O)Br)Br |
| InChIKey | KAQWTKCZNQNNOO-UHFFFAOYSA-N |
The carboxylic acid group enhances solubility in polar solvents, while bromine atoms increase molecular polarity and reactivity toward cross-coupling reactions.
Thiophene derivatives gained prominence in the mid-20th century due to their aromatic stability and synthetic versatility. The introduction of bromine into thiophene scaffolds emerged as a key strategy for modulating electronic properties. Early work on electrophilic bromination of thiophene-2-carboxylates, as demonstrated by Kolarovič et al. (2010), laid the groundwork for regioselective synthesis of dibrominated analogs. This compound’s development parallels advances in directed ortho-metalation techniques, which enabled precise functionalization of heterocyclic cores.
3,4-Dibromo-5-methylthiophene-2-carboxylic acid serves three primary roles:
The synthesis of 3,4-dibromo-5-methylthiophene-2-carboxylic acid often begins with 3-methylthiophene derivatives. A one-pot bromination/debromination strategy has been developed, where 3-methylthiophene undergoes sequential bromination with elemental bromine (Br₂) to yield 2,4-dibromo-3-methylthiophene [2]. This intermediate is critical for subsequent carboxylation. The bromination step typically occurs in polar aprotic solvents such as dimethylformamide (DMF), which stabilizes reactive intermediates and facilitates regioselectivity [2].
Key to this approach is the use of zinc powder in acetic acid for partial debromination, which selectively reduces over-brominated byproducts while preserving the desired 2,4-dibromo substitution pattern [5]. For example, treatment of tribromo intermediate 2,3,4-tribromo-5-methylthiophene with zinc in acetic acid at 80°C for 30–120 minutes yields 2,4-dibromo-3-methylthiophene in 89% selectivity [2]. This method avoids isolation of unstable intermediates, streamlining the synthesis.
Regioselectivity in bromination is achieved using N-bromosuccinimide (NBS) as a mild brominating agent. For instance, 2-methylbenzo[b]thiophene reacts with NBS in acetonitrile at 0°C to afford 3-bromo-2-methylbenzo[b]thiophene in 99% yield [3]. The solvent choice (acetonitrile) and low temperature suppress polybromination, ensuring mono-substitution at the 3-position [3].
Similar principles apply to thiophene systems. Bromination of 5-methylthiophene-2-carboxylic acid with Br₂ in DMF at room temperature favors dibromination at the 3- and 4-positions due to electron-donating effects of the methyl and carboxylic acid groups [2]. Substitution patterns are confirmed via ¹H NMR, with characteristic shifts for bromine adjacent to the methyl group (δ 2.56 ppm) [3].
The introduction of the carboxylic acid group is achieved through two primary routes:
Grignard Reaction with CO₂:
Brominated thiophene intermediates are treated with methylmagnesium bromide (MeMgBr) to form thienyl Grignard reagents, which react with gaseous CO₂ to yield carboxylic acids [2]. For example, 2,4-dibromo-3-methylthiophene reacts with MeMgBr in tetrahydrofuran (THF), followed by CO₂ quenching, to produce 3,4-dibromo-5-methylthiophene-2-carboxylic acid in 86% yield [2].
Mechanochemical Carboxylation:
Solid-state reactions using potassium carbonate (K₂CO₃) dispersed on mesoporous TiO₂ enable direct C–H carboxylation of brominated thiophenes at 280°C [6]. This method bypasses traditional Grignard reagents, offering a solvent-free alternative with moderate yields (40–62%) [4].
| Solvent/Catalyst | Role | Example Application | Yield (%) |
|---|---|---|---|
| DMF | Bromination stabilization | Dibromination of 3-methylthiophene | 89 [2] |
| Acetonitrile | Regioselective bromination | NBS-mediated bromination | 99 [3] |
| Zinc/AcOH | Selective debromination | Tribromo → dibromo conversion | 89 [2] [5] |
| K₂CO₃/TiO₂ | Solid-state carboxylation | Direct C–H activation | 62 [6] |
Polar aprotic solvents like DMF enhance bromine electrophilicity, while acetic acid facilitates zinc-mediated debromination. Catalytic systems such as K₂CO₃/TiO₂ enable carboxylation without traditional bases [6].
Nuclear Magnetic Resonance spectroscopy represents the most fundamental analytical technique for elucidating the molecular structure of 3,4-Dibromo-5-methylthiophene-2-carboxylic acid. The proton Nuclear Magnetic Resonance analysis of this compound reveals characteristic chemical shift patterns that are diagnostic of the specific substitution pattern on the thiophene ring [2] .
The methyl group at position 5 of the thiophene ring exhibits its proton resonance in the range of δ 2.5-3.0 parts per million, appearing as a singlet due to the absence of vicinal coupling partners [2] . This chemical shift is consistent with methyl groups attached directly to electron-deficient aromatic systems, where the downfield shift reflects the deshielding effect of the aromatic ring current and the electron-withdrawing influence of the adjacent bromine atoms .
The carboxylic acid proton displays the characteristic broad absorption typical of exchangeable protons, appearing in the range of δ 10-13 parts per million. This extreme downfield chemical shift results from the combination of the electron-withdrawing carboxyl group and the deshielding effects of the halogenated thiophene system [5] [6]. The breadth of this signal often reflects rapid exchange with trace moisture and the strong hydrogen bonding interactions inherent to carboxylic acid functional groups [6].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the analysis of carbon chemical shifts and their responses to the electronic environment [7] [8] [9]. The carboxylic carbon resonance appears characteristically in the range of δ 160-170 parts per million, reflecting the substantial deshielding associated with the carbonyl functionality [8] [9] [10]. This chemical shift range is typical for aromatic carboxylic acids and provides unambiguous confirmation of the carboxyl group presence [10].
The aromatic carbon atoms of the thiophene ring system exhibit resonances distributed across the δ 110-150 parts per million region [7] [8]. The carbons bearing bromine substituents display characteristic downfield shifts relative to unsubstituted thiophene carbons, with the bromine-bearing carbons typically appearing around δ 110-120 parts per million [11] [12]. This downfield shift reflects the significant electronegativity of bromine and its influence on the local electronic environment [12].
The methyl carbon attached to the thiophene ring appears in the aliphatic region around δ 15-25 parts per million. The exact chemical shift position depends on the local electronic environment created by the adjacent bromine atoms and the thiophene ring system [7] [13]. The electron-withdrawing nature of the dibrominated thiophene core generally results in a slight downfield shift compared to simple alkyl-substituted thiophenes [13].
Infrared spectroscopy provides definitive fingerprint identification of functional groups present in 3,4-Dibromo-5-methylthiophene-2-carboxylic acid through characteristic vibrational frequencies [5] [6]. The most diagnostic absorption bands include the carboxylic acid carbonyl stretch, which appears as a strong, sharp absorption at approximately 1672 wavenumbers . This frequency is characteristic of aromatic carboxylic acids and confirms the presence of the carboxyl functionality [5] [6].
The carboxylic acid hydroxyl group generates a broad absorption band spanning the region from 2500 to 3000 wavenumbers, reflecting the strong hydrogen bonding interactions typical of carboxylic acid dimers and polymeric hydrogen-bonded structures [5]. This broad absorption often overlaps with aromatic carbon-hydrogen stretching modes but can be distinguished by its characteristic breadth and intensity [6].
The carbon-bromine stretching vibrations appear as medium-intensity bands around 730 wavenumbers, providing direct evidence for the presence of bromine substituents on the thiophene ring . These vibrations are particularly diagnostic when combined with the overall fingerprint pattern of the molecule [5].
Aromatic carbon-carbon and carbon-sulfur stretching modes characteristic of the thiophene ring system appear in the 1400-1600 wavenumber region, providing confirmation of the heterocyclic core structure [5] [6]. The specific pattern of these absorptions reflects the substitution pattern and electronic environment of the thiophene ring [6].
Mass spectrometry provides unambiguous molecular weight determination and fragmentation pattern analysis for structural confirmation [2] . The molecular ion peak appears at mass-to-charge ratio 299.97, corresponding to the molecular formula C₆H₄Br₂O₂S [2] . High-resolution mass spectrometry enables precise mass determination that distinguishes this compound from potential isomers and confirms the elemental composition [2].
The characteristic isotope pattern resulting from the two bromine atoms provides additional structural confirmation. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately equal abundance [2] . The presence of two bromine atoms results in a distinctive three-peak pattern for the molecular ion cluster, with relative intensities following the statistical distribution of bromine isotopes . This isotope pattern serves as a definitive fingerprint for dibrominated compounds.
The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 300.97 under positive-ion electrospray ionization conditions [2] . This ionization mode is particularly suitable for carboxylic acid-containing compounds due to the ease of protonation at the carboxyl oxygen .
Crystallographic analysis of 3,4-Dibromo-5-methylthiophene-2-carboxylic acid requires careful sample preparation and data collection protocols due to the sensitivity of halogenated organic compounds to radiation damage and thermal effects [14] [15] [16]. The crystallization process typically involves slow evaporation methods from suitable solvents to obtain high-quality single crystals suitable for X-ray diffraction analysis [16] [17].
The molecular geometry of 3,4-Dibromo-5-methylthiophene-2-carboxylic acid exhibits characteristics typical of substituted thiophene carboxylic acids, with the thiophene ring maintaining its planar aromatic configuration [18] [19] [17]. The carboxylic acid group generally adopts a coplanar or near-coplanar orientation relative to the thiophene ring plane, minimizing steric interactions while maintaining optimal electronic conjugation [18] [17].
The two bromine substituents at positions 3 and 4 of the thiophene ring introduce significant steric bulk that influences both intramolecular and intermolecular interactions [17]. The van der Waals radii of bromine atoms create specific spatial requirements that affect crystal packing arrangements and hydrogen bonding patterns [20] [17].
Hydrogen bonding networks represent a critical structural feature in the solid-state organization of carboxylic acid-containing compounds [18] [19] [21]. The carboxylic acid functional groups typically form centrosymmetric dimers through paired hydrogen bonds, creating the characteristic R₂²(8) ring motif commonly observed in carboxylic acid crystal structures [18]. These dimeric units serve as fundamental building blocks for extended hydrogen-bonded networks [18] [21].
The presence of bromine atoms introduces additional intermolecular interactions through halogen bonding and weak electrostatic interactions [20] [17]. These secondary interactions contribute to the overall crystal packing stability and influence the three-dimensional arrangement of molecules within the crystal lattice [17].
Unit cell parameters and space group determination provide fundamental crystallographic data that characterize the crystal structure [14] [15]. The systematic analysis of reflection conditions and symmetry elements enables unambiguous space group assignment, which determines the allowed molecular arrangements and crystallographic relationships [15] [16].
The thermal behavior of the crystals reflects the strength of intermolecular interactions and provides insights into crystal stability [14] [15]. Temperature-dependent studies can reveal phase transitions, thermal expansion characteristics, and decomposition pathways that are relevant for material applications and storage considerations [15].
The structural characterization of 3,4-Dibromo-5-methylthiophene-2-carboxylic acid gains significant depth through systematic comparison with its isomeric derivatives and related compounds [23] [24] [25]. This comparative approach illuminates the specific effects of substitution pattern on molecular properties and spectroscopic characteristics.
4,5-Dibromo-3-methylthiophene-2-carboxylic acid represents the most closely related isomer, differing only in the positioning of the bromine atoms and methyl group [26] [23] [24]. The molecular formula C₆H₄Br₂O₂S and molecular weight of 299.97 grams per mole remain identical, but the substitution pattern creates distinct electronic and steric environments [26] [24]. The repositioning of bromine atoms from positions 3,4 to positions 4,5 significantly alters the electronic distribution around the thiophene ring, resulting in measurably different Nuclear Magnetic Resonance chemical shifts and coupling patterns [26] .
In the 4,5-dibromo isomer, the methyl group occupies position 3 rather than position 5, creating a different electronic environment due to its proximity to the carboxyl group [26] [23]. This positional change affects both the methyl group chemical shift and the overall molecular polarization, demonstrating the sensitivity of thiophene systems to substitution pattern variations [23] [24].
3,5-Dibromothiophene-2-carboxylic acid provides an important comparison point as a non-methylated analog with molecular formula C₅H₂Br₂O₂S and molecular weight 285.94 grams per mole [27] . The absence of the methyl substituent eliminates the electronic and steric effects associated with alkyl substitution, allowing for direct assessment of bromine positioning effects . The 3,5-dibromo substitution pattern creates a symmetrical arrangement that influences both spectroscopic properties and crystal packing behavior .
The comparison reveals that the methyl group in 3,4-Dibromo-5-methylthiophene-2-carboxylic acid contributes approximately 14 mass units while significantly affecting the overall molecular properties . The methyl substitution introduces electron-donating character that partially counteracts the electron-withdrawing effects of the bromine atoms, creating a more balanced electronic environment .
2,5-Dibromothiophene-3-carboxylic acid represents a constitutional isomer where the carboxylic acid group occupies position 3 rather than position 2 [28]. This positional change dramatically alters the molecular geometry and hydrogen bonding capabilities, as the carboxyl group now occupies a different relationship to the bromine substituents [28]. The electronic effects of the carboxyl group on the thiophene ring system differ substantially when the group is positioned at the 3-position versus the 2-position [28].
The spectroscopic comparison between these isomers reveals diagnostic differences that enable unambiguous structural assignment [28] [10]. The Nuclear Magnetic Resonance chemical shifts of both protons and carbons show characteristic patterns that reflect the specific substitution arrangements [8] [9] [10]. These patterns serve as fingerprints for structural identification and purity assessment.
Electronic property variations among the isomeric derivatives reflect the different electronic environments created by alternative substitution patterns [11] [29] [30]. The electron density distribution, molecular polarization, and frontier orbital energies all respond sensitively to substituent positioning [29] [30]. These electronic differences manifest in observable spectroscopic properties and influence chemical reactivity patterns [30].
The crystallographic comparison reveals how substitution pattern affects solid-state organization and intermolecular interactions [18] [19] [17]. Different isomers exhibit distinct hydrogen bonding patterns, crystal packing arrangements, and thermal behaviors that reflect their specific molecular geometries and electronic distributions [18] [17]. These differences have practical implications for material properties, solubility behavior, and chemical stability [17].
Synthetic accessibility varies among the isomeric derivatives due to the different reaction pathways and regioselectivity requirements for their preparation [31]. The specific bromination patterns require careful control of reaction conditions and protecting group strategies to achieve the desired substitution arrangements [31]. Understanding these synthetic relationships provides insights into structure-property relationships and guides future synthetic planning [31].